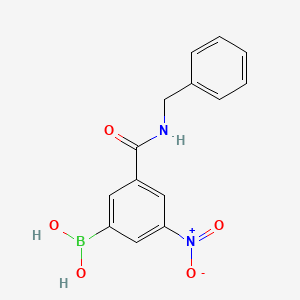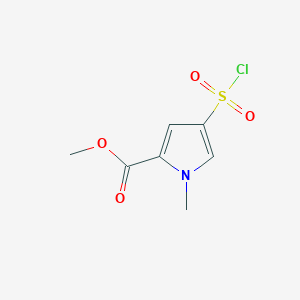
N-(4-bromo-5-methoxy-2-methylphenyl)acetamide
Übersicht
Beschreibung
“N-(4-bromo-5-methoxy-2-methylphenyl)acetamide” is a chemical compound with the molecular formula C10H12BrNO2 . It has a molecular weight of 258.11 .
Molecular Structure Analysis
The molecular structure of “N-(4-bromo-5-methoxy-2-methylphenyl)acetamide” can be represented by its InChI string:InChI=1S/C10H12BrNO2/c1-13-8-4-2-7 (3-5-8)11-9 (12)6-10/h2-5H,6H2,1H3, (H,11,12) . This structure is also available as a 2D Mol file or as a computed 3D SD file .
Wissenschaftliche Forschungsanwendungen
-
Pharmacological Activities of Phenoxy Acetamide and Its Derivatives
- Field : Medicinal Chemistry .
- Application : Phenoxy acetamide and its derivatives are studied for their potential as therapeutic candidates .
- Methods : Various chemical techniques and computational chemistry applications are used to study the utilization of these compounds and their biological effects .
- Results : The review suggests that these compounds could be successful agents in terms of safety and efficacy to enhance life quality .
-
Synthesis of Potent Anaplastic Lymphoma Kinase (ALK) Inhibitors
- Field : Biochemistry .
- Application : 4-Bromo-2-methoxyaniline, a similar compound, is used in the synthesis of 3,5-diamino-1,2,4-triazole ureas as potent ALK inhibitors .
- Methods : The specific synthesis methods are not detailed in the source, but it involves the use of 4-Bromo-2-methoxyaniline as a reagent .
- Results : The synthesized compounds are expected to inhibit ALK, although specific results or outcomes are not provided .
-
Synthesis of Rho Kinase Inhibitors
- Field : Biochemistry .
- Application : 4-Bromo-2-methoxyaniline is also used in the synthesis of chroman-3-amides as potent Rho kinase inhibitors .
- Methods : The specific synthesis methods are not detailed in the source, but it involves the use of 4-Bromo-2-methoxyaniline as a reagent .
- Results : The synthesized compounds are expected to inhibit Rho kinase, although specific results or outcomes are not provided .
-
Chemical Properties and Structure
- Field : Chemistry .
- Application : The compound “N-(4-bromo-5-methoxy-2-methylphenyl)acetamide” is listed in the NIST Chemistry WebBook, which suggests it may be used in chemical research or industry .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The compound has a molecular weight of 244.085 and its IUPAC Standard InChIKey is QLFJPPNMBXMPHB-UHFFFAOYSA-N .
-
Pharmaceutical Applications of Phenoxy Acetamide Derivatives
- Field : Medicinal Chemistry .
- Application : A literature survey of the chemical diversity of phenoxy acetamide and its derivatives (including chalcone, indole, and quinoline) suggests these compounds may have pharmacologically interesting properties .
- Methods : Various chemical techniques and computational chemistry applications are used to study the utilization of these compounds and their biological effects .
- Results : This review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that could enhance life quality .
- Chemical Properties and Structure
- Field : Chemistry .
- Application : The compound “N-(4-bromo-5-methoxy-2-methylphenyl)acetamide” is listed in the NIST Chemistry WebBook, which suggests it may be used in chemical research or industry .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The compound has a molecular weight of 244.085 and its IUPAC Standard InChIKey is QLFJPPNMBXMPHB-UHFFFAOYSA-N .
Eigenschaften
IUPAC Name |
N-(4-bromo-5-methoxy-2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-6-4-8(11)10(14-3)5-9(6)12-7(2)13/h4-5H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEYCXFJRLYXIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-5-methoxy-2-methylphenyl)acetamide | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

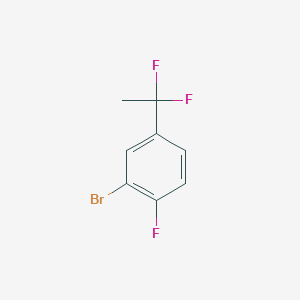
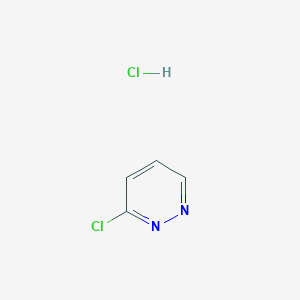
![9a-(4-fluorophenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B1521818.png)
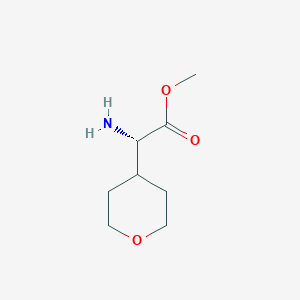
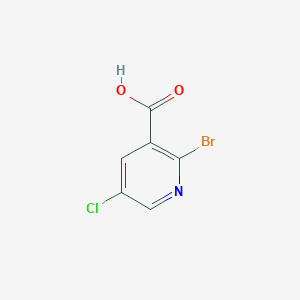
![2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1521823.png)
![2-Bromothiazolo[5,4-B]pyridine](/img/structure/B1521824.png)
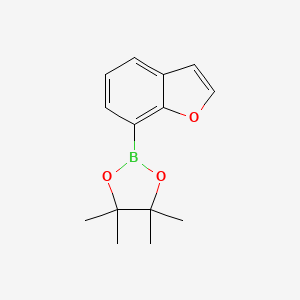
![8-Benzyl-4-(4-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1521827.png)
![4-{[(Dimethylamino)sulfonyl]amino}benzenesulfonyl chloride](/img/structure/B1521829.png)
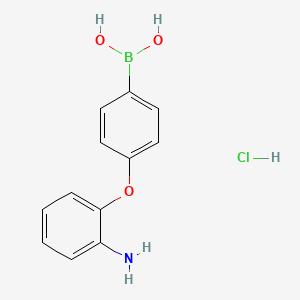
![4-Bromo-N-[2-(tert-butyldimethylsilyloxy)ethyl]benzenesulphonamide](/img/structure/B1521834.png)
